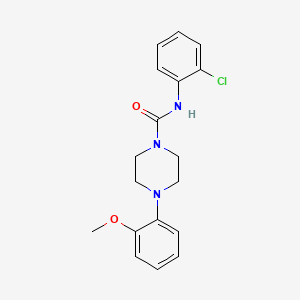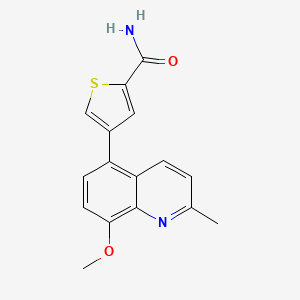
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide, also known as MTCA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. MTCA belongs to the class of quinoline derivatives, which have been previously studied for their anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mécanisme D'action
The exact mechanism of action of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has also been reported to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In animal models, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been reported to reduce tumor growth and angiogenesis, decrease inflammation, and improve cognitive function. In addition, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been reported to have antioxidant and anti-aging effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has also been reported to have low toxicity and is well-tolerated in animal models. However, the limitations of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide include its limited solubility in water and its potential for off-target effects.
Orientations Futures
For the study of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide include investigating its mechanism of action, pharmacokinetics and pharmacodynamics, efficacy in combination with other drugs or therapies, and development of novel formulations with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide involves the reaction of 8-methoxy-2-methylquinoline-5-carboxylic acid with thionyl chloride, followed by the reaction with 2-mercaptothiazoline. The resulting product is then treated with ammonia to obtain 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide. This method has been reported to yield high purity and yield of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide.
Applications De Recherche Scientifique
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been studied for its neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-9-3-4-12-11(5-6-13(20-2)15(12)18-9)10-7-14(16(17)19)21-8-10/h3-8H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWZNZKDTSHGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C3=CSC(=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Methoxy-2-methylquinolin-5-YL)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

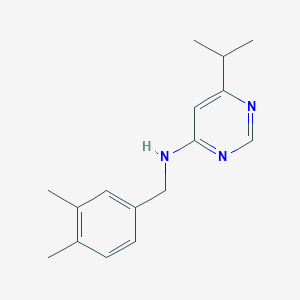
![5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5630017.png)
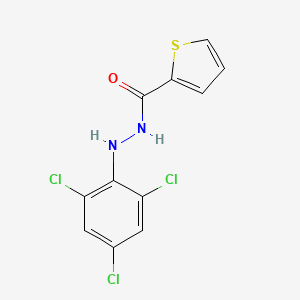
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630029.png)
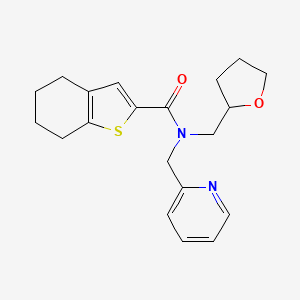
![1-[(4-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5630034.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methylbenzyl)-3-pyrrolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5630047.png)
![3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5630053.png)
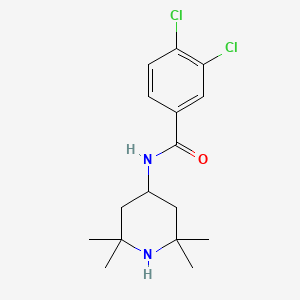
![9-(butylsulfonyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5630082.png)
![3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5630087.png)
![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5630094.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5630097.png)
